molecular formula C24H23BrClNO5S B5199983 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate

2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate

Cat. No.: B5199983
M. Wt: 552.9 g/mol
InChI Key: ZDDOVAWKXIRJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate is a synthetic compound that has been extensively studied in scientific research for its potential use in various applications. This compound is commonly referred to as BPN or BPNH, and it is a potent inhibitor of the serine protease, thrombin.

Mechanism of Action

BPN works by binding to the active site of thrombin and preventing it from cleaving fibrinogen into fibrin, which is necessary for blood clot formation. This inhibition of thrombin activity results in the prevention of blood clot formation and has potential therapeutic applications in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
BPN has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the prevention of thrombus formation, and the reduction of fibrinogen levels in the blood. These effects make BPN a promising candidate for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BPN in lab experiments is its potency as a thrombin inhibitor, which allows for the precise control of thrombin activity. However, one limitation is the potential for off-target effects, as BPN may also inhibit other serine proteases in addition to thrombin.

Future Directions

There are several potential future directions for the study of BPN, including the development of more potent and selective thrombin inhibitors, the exploration of its potential therapeutic applications in the treatment of thrombotic disorders, and the investigation of its potential use as a tool for studying the coagulation cascade and thrombosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPN and its potential limitations as a research tool.

Synthesis Methods

The synthesis of BPN involves a multi-step process that begins with the reaction of 2-bromo-1-naphthol with butyryl chloride to produce 2-bromo-4-butyrloxy-1-naphthalene. This intermediate is then reacted with p-chlorobenzenesulfonyl chloride to produce 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate.

Scientific Research Applications

BPN has been extensively studied for its potential use in various scientific research applications, particularly in the field of coagulation and thrombosis. It has been shown to be a potent inhibitor of thrombin, which is a key enzyme in the coagulation cascade.

Properties

IUPAC Name

[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClNO5S/c1-3-7-22(28)27(33(30,31)17-13-11-16(26)12-14-17)21-15-20(25)24(32-23(29)8-4-2)19-10-6-5-9-18(19)21/h5-6,9-15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOVAWKXIRJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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